REACTION_CXSMILES
|
CO.C(C(C(C(O)=O)O)O)(O)=O.[C:13]1([CH:19]2[N:23]3[CH2:24][CH2:25][NH:26][C:22]3=[N:21][CH2:20]2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O>[C:13]1([CH:19]2[N:23]3[CH2:24][CH2:25][NH:26][C:22]3=[N:21][CH2:20]2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
-89.97°
|
Type
|
EXTRACTION
|
Details
|
After extraction with chloroform
|
Type
|
CUSTOM
|
Details
|
the latter is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CN=C2N1CCN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |